molecular formula C34H54O4 B562862 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate CAS No. 107660-10-6

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate

Cat. No.: B562862
CAS No.: 107660-10-6
M. Wt: 526.802
InChI Key: DMPHLXCNYAYZNW-VBIFBOFQSA-N
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Description

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. This compound is known for its diverse biological activities and is found in various plants, including olive fruits (Olea europaea). It has been extensively studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate typically involves the esterification of oleanolic acid with butyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves the extraction of oleanolic acid from plant sources, followed by chemical modification. The extraction process includes solvent extraction, filtration, and concentration. The extracted oleanolic acid is then subjected to esterification with butyric acid under controlled conditions to produce the final compound .

Chemical Reactions Analysis

Types of Reactions

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of other bioactive compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, and hepatoprotective properties.

    Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-beta-Hydroxy-olean-12-en-28-oic acid butyrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate is unique compared to other similar compounds due to its specific esterification with butyric acid. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and biological activities, making this compound a unique and valuable compound for research and application.

Biological Activity

3-beta-Hydroxy-olean-12-en-28-oic acid butyrate, a derivative of oleanolic acid, is a pentacyclic triterpenoid recognized for its diverse biological activities. This compound is primarily sourced from plants such as olive fruits (Olea europaea) and has garnered attention for its potential therapeutic applications in various medical fields, including anti-inflammatory and anticancer properties.

  • IUPAC Name : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-butanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
  • Molecular Formula : C34H54O4
  • Molecular Weight : 526.79 g/mol
  • CAS Number : 107660-10-6

The biological activity of this compound is attributed to its interaction with various molecular targets and signaling pathways:

  • NF-κB Pathway Modulation : This compound inhibits the NF-κB pathway involved in inflammatory responses.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Cellular Signaling : It influences cellular processes such as apoptosis and cell proliferation through modulation of specific kinases and transcription factors.

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce inflammation markers in various models. Its ability to inhibit the production of pro-inflammatory cytokines positions it as a potential therapeutic agent for inflammatory diseases.

Anticancer Properties

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. It induces apoptosis through intrinsic pathways and has shown effectiveness in overcoming drug resistance in certain cancer types.

Hepatoprotective Effects

The compound exhibits protective effects on liver cells by reducing hepatotoxicity induced by various agents. It modulates liver enzyme levels and decreases oxidative damage in hepatic tissues.

Case Studies

StudyFindings
Anti-inflammatory Study In a rat model of acute inflammation, administration of the compound resulted in a significant decrease in edema and pain response compared to the control group.
Cancer Cell Line Study A study on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.
Hepatoprotective Study In vitro studies showed that the compound reduced liver enzyme levels (ALT and AST) in hepatocytes exposed to acetaminophen toxicity.

Comparative Analysis with Similar Compounds

This compound is structurally similar to several other triterpenoids but exhibits distinct biological activities due to its unique esterification with butyric acid.

CompoundStructureBiological Activity
Oleanolic AcidParent compoundAnti-inflammatory; hepatoprotective
2alpha,3alpha,23-trihydroxyolean-12-en-28-oic acidHydroxylated derivativeAnticancer; anti-diabetic
3-beta-Hydroxy-18-betaH-olean-9(11),12(13)-dien-30-oic acidConjugated diene systemAntimicrobial; anti-inflammatory

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-butanoyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O4/c1-9-10-27(35)38-26-14-15-31(6)24(30(26,4)5)13-16-33(8)25(31)12-11-22-23-21-29(2,3)17-19-34(23,28(36)37)20-18-32(22,33)7/h11,23-26H,9-10,12-21H2,1-8H3,(H,36,37)/t23-,24-,25+,26-,31-,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPHLXCNYAYZNW-VBIFBOFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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